N-(4-{2-[(3-Chlorobenzyl)amino]ethyl}phenyl)thiophene-2-carboximidamide
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Overview
Description
Preparation Methods
The synthesis of N-(4-{2-[(3-Chlorobenzyl)amino]ethyl}phenyl)thiophene-2-carboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the phenethylamine intermediate: This involves the reaction of 3-chlorobenzylamine with an appropriate ethylating agent to form the phenethylamine moiety.
Coupling with thiophene-2-carboximidamide: The phenethylamine intermediate is then coupled with thiophene-2-carboximidamide under suitable reaction conditions, such as the presence of a coupling reagent and a base.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
N-(4-{2-[(3-Chlorobenzyl)amino]ethyl}phenyl)thiophene-2-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or thiophene rings are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{2-[(3-Chlorobenzyl)amino]ethyl}phenyl)thiophene-2-carboximidamide involves its interaction with specific molecular targets. One known target is nitric oxide synthase, an enzyme involved in the production of nitric oxide, a signaling molecule with various physiological roles . The compound binds to the heme domain of the enzyme, inhibiting its activity and thereby modulating nitric oxide levels in the body .
Comparison with Similar Compounds
N-(4-{2-[(3-Chlorobenzyl)amino]ethyl}phenyl)thiophene-2-carboximidamide can be compared with other phenethylamine derivatives and thiophene-containing compounds. Similar compounds include:
Phenethylamines: These compounds share the phenethylamine moiety and may have similar biological activities.
Thiophene derivatives: Compounds containing the thiophene ring, which may exhibit similar chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H20ClN3S |
---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide |
InChI |
InChI=1S/C20H20ClN3S/c21-17-4-1-3-16(13-17)14-23-11-10-15-6-8-18(9-7-15)24-20(22)19-5-2-12-25-19/h1-9,12-13,23H,10-11,14H2,(H2,22,24) |
InChI Key |
ZZVGLDBDDYESAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCC2=CC=C(C=C2)N=C(C3=CC=CS3)N |
Origin of Product |
United States |
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